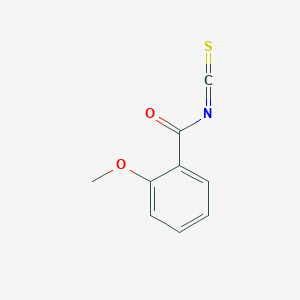

2-Methoxybenzoyl isothiocyanate

Description

Contextual Significance of Acyl Isothiocyanates in Organic Synthesis and Medicinal Chemistry

Acyl isothiocyanates, the class of compounds to which 2-methoxybenzoyl isothiocyanate belongs, are characterized by the presence of an acyl group attached to the nitrogen atom of the isothiocyanate moiety (-N=C=S). This arrangement of atoms confers a distinct reactivity upon these molecules, making them highly useful in the synthesis of a wide array of heterocyclic compounds. arkat-usa.org The isothiocyanate group is a powerful electrophile, readily reacting with nucleophiles, while the acyl group can influence the reactivity of the isothiocyanate and can itself be involved in subsequent chemical transformations.

The versatility of acyl isothiocyanates has led to their extensive use in the construction of various nitrogen- and sulfur-containing heterocyclic rings, which are prevalent in many biologically active molecules. arkat-usa.org For instance, they are key precursors for the synthesis of thiazoles, thiadiazoles, and triazoles, which are core structures in many pharmaceutical agents. arkat-usa.org The ability of acyl isothiocyanates to participate in cyclization reactions makes them indispensable tools for medicinal chemists in the development of new drug candidates. arkat-usa.org

Furthermore, acyl isothiocyanates can also act as thiocyanate (B1210189) transfer reagents. nih.govacs.org This property allows for the introduction of the thiocyanate group into other organic molecules, a transformation that is valuable in the synthesis of various biologically active compounds and materials.

Overview of Research Trajectories for this compound and Related Chemical Entities

Research involving this compound and its analogs has primarily focused on their synthetic utility and the biological evaluation of the resulting products. The presence of the methoxy (B1213986) group on the benzoyl ring can influence the electronic properties of the molecule, thereby modulating its reactivity and the properties of the final products.

One significant area of research is the use of this compound in the synthesis of novel heterocyclic compounds with potential medicinal applications. For example, it can be reacted with various amines to produce substituted thioureas. These thiourea (B124793) derivatives can then be cyclized to form a variety of heterocyclic systems.

Another research trajectory involves the exploration of this compound as a precursor for the synthesis of compounds with specific biological activities. Isothiocyanates, in general, are known for their diverse biological properties. ontosight.ai The investigation of derivatives of this compound allows researchers to explore how structural modifications impact these activities, potentially leading to the discovery of new therapeutic agents.

The study of related compounds, such as 4-methoxybenzoyl isothiocyanate, further broadens the understanding of how the position of the methoxy group affects the chemical and biological properties of these molecules. ontosight.airdd.edu.iq This comparative approach is crucial for the rational design of new compounds with desired characteristics.

Structure

3D Structure

Propriétés

Numéro CAS |

122194-69-8 |

|---|---|

Formule moléculaire |

C9H7NO2S |

Poids moléculaire |

193.22 g/mol |

Nom IUPAC |

2-methoxybenzoyl isothiocyanate |

InChI |

InChI=1S/C9H7NO2S/c1-12-8-5-3-2-4-7(8)9(11)10-6-13/h2-5H,1H3 |

Clé InChI |

HOQPANLRGFSQGC-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1C(=O)N=C=S |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 2-Methoxybenzoyl Isothiocyanate

The synthesis of this compound, an acyl isothiocyanate, is primarily achieved through the reaction of its corresponding acyl chloride with a thiocyanate (B1210189) salt. This method is a common and efficient route for preparing various aroyl isothiocyanates. arkat-usa.orggoogle.com

The most prevalent and straightforward method for preparing this compound is the reaction of 2-Methoxybenzoyl chloride with a suitable thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). arkat-usa.orgrdd.edu.iq The reaction is typically conducted in an anhydrous organic solvent, most commonly acetone (B3395972). google.comrdd.edu.iqmdpi.com

The mechanism involves a nucleophilic acyl substitution where the thiocyanate ion (⁻SCN) attacks the electrophilic carbonyl carbon of the 2-Methoxybenzoyl chloride. This results in the displacement of the chloride ion and the formation of the this compound intermediate. The reaction often proceeds exothermically, and the formation of a salt byproduct, such as potassium chloride or ammonium chloride, is observed as a precipitate. google.com This byproduct can be easily removed by filtration.

The resulting acyl isothiocyanate is often not isolated but is generated in situ and used immediately in the next step of a one-pot synthesis due to its reactivity. rdd.edu.iqmdpi.com For instance, a mixture of the aroyl chloride and the thiocyanate salt in dry acetone is stirred or refluxed for a short period (typically 30 minutes to one hour) to ensure the formation of the isothiocyanate before the next reagent is added. rdd.edu.iqmdpi.com The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown to improve the yields of acyl isothiocyanates in similar reactions. mdpi.com

Table 1: Typical Reaction Conditions for Aroyl Isothiocyanate Synthesis

| Reactants | Catalyst | Solvent | Reaction Time | Temperature | Ref. |

|---|---|---|---|---|---|

| 4-Methoxybenzoyl Chloride, KSCN | None | Dry Acetone | 30 min | Room Temp. | rdd.edu.iq |

| 2-((4-methoxyphenoxy)methyl)benzoyl chloride, NH₄SCN | None or TBAB | Dry Acetone | 1 hour | Reflux | mdpi.com |

While the acyl chloride route is standard for this compound, other general synthetic methods for isothiocyanates exist and could theoretically be adapted. These methods typically start from precursors other than acyl halides.

From Primary Amines: A primary route to isothiocyanates involves the reaction of primary amines with a thiocarbonyl transfer reagent. chemrxiv.org Historically, toxic reagents like thiophosgene (B130339) or its derivatives were used. nih.gov More modern and safer alternatives include reagents like O,O-di-2-pyridyl thionocarbonate or chlorothionoformate. chemrxiv.org Another approach involves reacting the primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then desulfurized using reagents like p-toluenesulfonyl chloride, hydrogen peroxide, or lead nitrate (B79036) to yield the isothiocyanate. chemrxiv.orgnih.gov

From Dithiocarbamate Salts: Isothiocyanates can be produced by reacting N-monosubstituted dithiocarbamate salts with cyanogen (B1215507) halides, such as cyanogen chloride. google.com This process is typically carried out in a two-phase system of water and an inert organic solvent. The dithiocarbamate salt, which can be prepared from a primary amine and carbon disulfide, reacts with the cyanogen halide to form the isothiocyanate, which is then extracted into the organic layer. google.com

From Isocyanides: A more sustainable approach involves the direct sulfurization of isocyanides using elemental sulfur. nih.gov This reaction can be catalyzed by amine bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and performed in green solvents like Cyrene™ or γ-butyrolactone (GBL) under moderate heating. nih.gov

Derivatization Strategies for this compound

The electrophilic carbon atom of the isothiocyanate group (-N=C=S) in this compound makes it a prime target for nucleophilic attack. This reactivity is the basis for its derivatization into a wide array of compounds, particularly those containing a thiourea (B124793) or thiosemicarbazide (B42300) moiety.

A principal application of this compound is in the synthesis of N-(2-Methoxybenzoyl)thiourea derivatives. This is achieved through the reaction of the isothiocyanate with a primary or secondary amine. rdd.edu.iqmdpi.com The reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the central carbon of the isothiocyanate group. mdpi.com

This synthesis is often performed as a one-pot reaction where the this compound is first generated in situ from 2-Methoxybenzoyl chloride and a thiocyanate salt. rdd.edu.iqmdpi.com Following the formation of the isothiocyanate, a solution of the desired amine is added to the reaction mixture. The mixture is then typically heated under reflux to drive the reaction to completion. mdpi.com Upon cooling, the N-acylthiourea product often precipitates from the solution and can be isolated by filtration. mdpi.com

Table 2: Examples of N-Acylthiourea Synthesis from Aroyl Isothiocyanates

| Aroyl Isothiocyanate | Amine | Product Type | Ref. |

|---|---|---|---|

| 2-((4-methoxyphenoxy)methyl)benzoyl isothiocyanate | Various heterocyclic amines | N-Acyl-N'-heterocyclic thioureas | mdpi.com |

| 4-Methoxybenzoyl isothiocyanate | Various primary and secondary amines | N-(4-Methoxybenzoyl)thioureas | rdd.edu.iq |

| Benzoyl isothiocyanate | o-Biphenylylamine | N-(o-Biphenyl)-N'-benzoylthiourea | google.com |

Reacting this compound with hydrazine (B178648) or its derivatives (hydrazides) provides a direct route to substituted thiosemicarbazides. researchgate.netmdpi.com In this reaction, the terminal nitrogen atom of the hydrazine acts as the nucleophile, attacking the isothiocyanate carbon. This addition reaction leads to the formation of a 1-aroyl-4-substituted thiosemicarbazide. researchgate.net

The general procedure involves the treatment of a carbohydrazide (B1668358) or a substituted hydrazine with an aryl isothiocyanate in a suitable solvent, such as ethanol (B145695) or methanol. researchgate.netmdpi.comwisdomlib.org The reaction mixture is often heated to facilitate the condensation. mdpi.com The resulting thiosemicarbazide products are key synthons for the preparation of various biologically active heterocyclic compounds, including triazoles, thiadiazoles, and oxadiazoles. arkat-usa.orgresearchgate.net

Table 3: General Scheme for Thiosemicarbazide Formation

| Isothiocyanate | Hydrazine Derivative | Product | Ref. |

|---|---|---|---|

| Aryl isothiocyanate | Carbohydrazide | 1,4-Disubstituted thiosemicarbazide | researchgate.net |

| Phenyl isothiocyanate | 5-chloro-2-hydrazinylbenzo[d]oxazole | Substituted thiosemicarbazide | wisdomlib.org |

| 2-Phenylacetyl isothiocyanate | Benzoylhydrazine | N-(Benzoyl)-N'-(2-phenylacetyl)thiosemicarbazide | arkat-usa.org |

Reactivity Profiles and Mechanistic Investigations

Electrophilic and Nucleophilic Centers within the Isothiocyanate Moiety

The isothiocyanate group (–N=C=S) is a heterocumulene system characterized by a central carbon atom that is highly electrophilic. This electrophilicity arises from the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, as well as the acyl group. The carbon atom, therefore, is the primary site for nucleophilic attack. arkat-usa.org

Key Reactive Centers in 2-Methoxybenzoyl Isothiocyanate

| Atom/Group | Character | Reactivity |

|---|---|---|

| Isothiocyanate Carbon | Electrophilic | Primary site for nucleophilic attack. masterorganicchemistry.comyoutube.com |

| Isothiocyanate Nitrogen | Nucleophilic | Can participate in cyclization reactions. |

| Isothiocyanate Sulfur | Nucleophilic | Can participate in cyclization and addition reactions. |

| Carbonyl Carbon | Electrophilic | A secondary site for nucleophilic attack. |

Diverse Reaction Pathways and Transformation Mechanisms

The unique electronic and steric properties of this compound enable it to undergo a wide range of reactions, leading to the formation of diverse molecular architectures.

This compound is a key precursor for the synthesis of various heterocyclic compounds. These reactions typically proceed through an initial nucleophilic attack on the isothiocyanate carbon, followed by an intramolecular cyclization. For instance, reaction with dinucleophiles such as hydrazines can lead to the formation of five-membered heterocycles like 1,2,4-triazole-3-thiones. arkat-usa.org The specific outcome of these reactions is highly dependent on the substrate and reaction conditions.

Examples of Heterocyclic Systems Derived from Acyl Isothiocyanates

| Reactant | Heterocyclic Product | Reference |

|---|---|---|

| 2-Hydrazinylethanol | 1,2,4-Triazole-3-thiones | arkat-usa.org |

| Benzoylhydrazine | 1,2,4-Triazoline-5-thione | arkat-usa.org |

The most common reaction of isothiocyanates is the nucleophilic addition to the central carbon atom. masterorganicchemistry.com this compound readily reacts with a variety of nucleophiles, such as amines, to form the corresponding thiourea (B124793) derivatives. rdd.edu.iq These reactions are typically straightforward and proceed with high efficiency. The resulting thioureas can be stable products or can serve as intermediates for further transformations, including cyclization reactions. rdd.edu.iq

While specific studies on the thermal degradation of this compound are not extensively documented, research on related isothiocyanates, such as allyl isothiocyanate, provides some insights. Thermal decomposition of isothiocyanates can be complex, and the products formed are dependent on the temperature, solvent, and the presence of other reagents. dss.go.thnih.gov For example, heating allyl isothiocyanate in an aqueous solution can lead to the formation of various sulfur-containing compounds, including diallyl sulfide (B99878), diallyl disulfide, and N,N'-diallylthiourea. dss.go.thnih.gov It is plausible that this compound would undergo analogous, albeit modified, degradation pathways under thermal stress, potentially involving the methoxy (B1213986) and benzoyl functionalities. Some studies suggest that certain isothiocyanates can decompose at elevated temperatures (above 100-120 °C) to form species that can act as radical trapping agents. nih.gov

Influence of Catalysts and Solvent Systems on Reactivity

The reactivity of this compound can be significantly influenced by the choice of catalysts and solvents. For instance, base-catalyzed condensation reactions of thioureas derived from isothiocyanates are common in the synthesis of heterocyclic compounds. arkat-usa.org The solvent can also play a crucial role, with reaction outcomes sometimes being solvent-dependent. For example, the reaction of 2-phenylacetylisothiocyanate with phenylhydrazine (B124118) yields different products depending on whether the reaction is carried out in acetonitrile (B52724) or dry acetone (B3395972). arkat-usa.org In some cases, reactions involving isothiocyanates can proceed efficiently without the need for a catalyst or solvent, offering a greener synthetic route. rsc.org

Advanced Applications in Organic Synthesis

Utility in the Construction of Diverse Heterocyclic Scaffolds

The reaction of 2-methoxybenzoyl isothiocyanate with different nucleophiles, particularly those containing nitrogen, is a cornerstone of its application in heterocyclic synthesis. researchgate.net Depending on the nucleophile and the reaction conditions, a variety of five- and six-membered heterocyclic rings can be constructed, many of which are scaffolds for biologically active molecules. researchgate.netnih.gov

This compound is an excellent precursor for a wide range of five-membered heterocycles. researchgate.netnih.gov Its reactions typically proceed through the formation of an N-aroyl thiourea (B124793) intermediate, which then undergoes intramolecular cyclization.

Thiazoles: Thiazole (B1198619) rings can be synthesized from acyl isothiocyanates through various pathways. One common method involves the reaction with α-haloketones or other suitable C2 synthons. researchgate.net The initial nucleophilic attack by the sulfur of the thiourea intermediate on the electrophilic carbon, followed by cyclization and dehydration, yields the thiazole ring. researchgate.net

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often involves the reaction of an aroyl isothiocyanate with hydrazides to form an acylthiosemicarbazide intermediate. nih.gov This intermediate can then be cyclized under acidic conditions to yield the 2-amino-1,3,4-thiadiazole (B1665364) core. nih.gov Alternatively, isothiocyanate intermediates can be used in divergent syntheses to create 1,2,4-thiadiazoles. rsc.org

Triazoles: 1,2,4-Triazoles are readily accessible from this compound. The reaction with hydrazine (B178648) derivatives, such as benzoylhydrazine or phenylhydrazine (B124118), first produces a thiosemicarbazide (B42300) intermediate. arkat-usa.orgnih.gov Subsequent cyclization, which can be promoted by acid or base, leads to the formation of the 1,2,4-triazole-3-thione or 1,2,4-triazoline-5-thione ring system. arkat-usa.orgnih.govnih.gov

Benzimidazoles: The synthesis of benzimidazoles can be achieved by reacting aroyl isothiocyanates with o-phenylenediamines. researchgate.net The reaction forms an N-(benzoylthiocarbamoyl)-1,2-phenylenediamine intermediate, which upon heating, cyclizes to form the 2-arylbenzimidazole structure. researchgate.net

Dithiolanes: Acyl isothiocyanates are also utilized in the synthesis of dithiolane-containing heterocycles. researchgate.netnih.gov

Spiro-Fused Oxazolines: The reactivity of acyl isothiocyanates extends to the formation of more complex structures like spiro-fused oxazolines. researchgate.netnih.gov

Table 1: Examples of Five-Membered Heterocycles from Aroyl Isothiocyanates

| Heterocycle | Starting Materials | Key Intermediate | Reference |

| 1,2,4-Triazole-3-thione | Aroyl isothiocyanate, Hydrazides | Aroylthiosemicarbazide | nih.gov |

| 1,2,4-Triazoline-5-thione | Phenylacetyl isothiocyanate, Phenylhydrazine | Thiosemicarbazide | nih.gov |

| 1,3,4-Thiadiazole | Aroyl isothiocyanate, Hydrazides | Aroylthiosemicarbazide | nih.gov |

The versatility of this compound also allows for its use in constructing six-membered heterocyclic systems, which are prevalent in many biologically active compounds. researchgate.netnih.gov

Triazines: The synthesis of 1,3,5-triazine (B166579) derivatives can be accomplished through the reaction of aroyl isothiocyanates with nitrogen-rich nucleophiles like 5-amino-3-methyl-(1H)-pyrazole. researchgate.net The reaction initially forms a thiourea derivative, which is then alkylated and cyclized to yield pyrazolo[1,5-a] researchgate.netnih.govrsc.org-triazines. researchgate.net Another approach involves the heterocyclization of an acyl isothiocyanate with urea. rsc.org

Oxazines: 1,3-Oxazine derivatives can be synthesized via the cycloaddition reaction of an aroyl isothiocyanate with a suitable partner like malononitrile. rsc.org This reaction provides a direct route to functionalized oxazine (B8389632) rings. researchgate.netnih.gov

Table 2: Examples of Six-Membered Heterocycles from Aroyl Isothiocyanates

| Heterocycle | Reagents | Reaction Type | Reference |

| Pyrazolo[1,5-a] researchgate.netnih.govrsc.org-triazine | Aroyl isothiocyanate, 5-Amino-3-methyl-(1H)-pyrazole | Addition, Alkylation, Cyclization | researchgate.net |

| 1,3-Oxazine derivative | Acyl isothiocyanate, Malononitrile | Heterocyclization / Cycloaddition | rsc.org |

Benzoxazoles are a significant class of heterocycles with wide applications. A general synthetic strategy involves the reaction of 2-aminophenol (B121084) with various substrates, including isothiocyanates. nih.gov The reaction between 2-aminophenol and this compound would proceed via the initial formation of an N-(2-hydroxyphenyl)-N'-(2-methoxybenzoyl)thiourea intermediate. Subsequent intramolecular cyclization, typically promoted by a coupling agent or heat, involves the attack of the hydroxyl group onto the thiourea's carbonyl carbon followed by the elimination of hydrogen sulfide (B99878), to yield the 2-substituted benzoxazole.

Functionality as an Acylating Agent in Complex Molecule Synthesis

Beyond its role in heterocycle synthesis, this compound can function as an effective acylating agent. researchgate.netarkat-usa.org The acyl group attached to the isothiocyanate can be transferred to a nucleophile. This reactivity is particularly useful in reactions where the isothiocyanate moiety is ultimately removed or transformed. For instance, in the synthesis of certain benzimidazoles, the aroyl group is transferred while the thiocyanate (B1210189) portion is eliminated during the cyclization process. researchgate.net This acylating ability allows for the introduction of the 2-methoxybenzoyl group into various molecular scaffolds.

Role as a Thiocyanate Transfer Reagent

In an interesting and synthetically useful transformation, aroyl isothiocyanates like this compound can act as thiocyanate (-SCN) transfer reagents. researchgate.netarkat-usa.org In the presence of a tertiary amine, an unprecedented transfer of the thiocyanate group can occur from the aroyl isothiocyanate to an alkyl or benzylic halide, such as a bromide. This process is most efficient when the protons on the carbon bearing the halide are less acidic. The reaction provides a novel method for introducing the thiocyanate functional group into molecules under specific conditions. researchgate.net

Integration into Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. These reactions are prized for their atom economy, time efficiency, and ability to rapidly generate molecular diversity. Acyl isothiocyanates, including this compound, are valuable components in such reactions. researchgate.net Their dual electrophilic nature allows them to participate in complex cascades, leading to the one-pot synthesis of highly functionalized heterocyclic systems. For example, isothiocyanates have been used in catalytic asymmetric MCRs with isocyanides and alkylidene malonates to produce chiral heterocycles. The integration of this compound into MCRs represents a modern and powerful strategy for the efficient construction of complex molecules. researchgate.net

Comprehensive Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For 2-methoxybenzoyl isothiocyanate, both proton (¹H) and carbon-13 (¹³C) NMR provide definitive information about its carbon-hydrogen framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The ortho-substitution pattern on the benzene (B151609) ring leads to a complex splitting pattern for the four aromatic protons, which would appear in the typical downfield region for aromatic compounds. The methoxy group protons would appear as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-8.0 | Doublet of doublets | 1H | Aromatic H adjacent to C=O |

| ~7.5-7.7 | Triplet of doublets | 1H | Aromatic H para to C=O |

| ~7.0-7.2 | Triplet | 1H | Aromatic H meta to C=O |

| ~6.9-7.1 | Doublet | 1H | Aromatic H adjacent to OCH₃ |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are anticipated: one for the carbonyl group, one for the isothiocyanate group, one for the methoxy group, and six for the aromatic carbons. The signal for the isothiocyanate carbon is often broad and of low intensity due to its relaxation mechanism. glaserchemgroup.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165-170 | Carbonyl Carbon (C=O) |

| ~155-160 | Aromatic Carbon (C-OCH₃) |

| ~140-150 | Isothiocyanate Carbon (N=C=S) |

| ~134 | Aromatic Carbon (CH) |

| ~132 | Aromatic Carbon (CH) |

| ~125 | Aromatic Carbon (C-C=O) |

| ~121 | Aromatic Carbon (CH) |

| ~112 | Aromatic Carbon (CH) |

Note: Predicted values are based on data for analogs like 4-methoxybenzoyl isothiocyanate nih.gov and general correlation charts.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. The spectra of this compound are dominated by characteristic vibrations of the isothiocyanate, carbonyl, and methoxy groups.

The IR spectrum is expected to show a very strong and sharp band for the asymmetric stretch of the isothiocyanate (-N=C=S) group. nih.gov Another prominent feature would be the strong absorption from the carbonyl (C=O) group stretch. The C-O stretches of the ether linkage in the methoxy group also provide key diagnostic peaks.

Raman spectroscopy offers complementary information. While the carbonyl stretch is also visible, the symmetric stretch of the isothiocyanate group is often more prominent in the Raman spectrum. Aromatic ring breathing modes are also typically strong and sharp. nih.gov

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Intensity |

|---|---|---|---|

| ~2950-3100 | IR, Raman | Aromatic & Aliphatic C-H Stretch | Medium-Weak |

| ~2000-2100 | IR, Raman | Asymmetric -N=C=S Stretch | Very Strong (IR) |

| ~1680-1700 | IR, Raman | C=O Stretch | Strong |

| ~1590, 1480, 1450 | IR, Raman | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1240-1280 | IR | Asymmetric C-O-C Stretch | Strong |

Note: Predicted values are based on published data for 2-methoxyphenyl isothiocyanate nih.gov and standard vibrational frequency tables.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under ionization.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, the exact mass can be calculated from its molecular formula, C₉H₇NO₂S.

Molecular Formula: C₉H₇NO₂S

Calculated Monoisotopic Mass: 193.01975 Da

This precise mass measurement is a key identifier, distinguishing it from other compounds with the same nominal mass. The expected value for the ortho-isomer is identical to that of its para-isomer, 4-methoxybenzoyl isothiocyanate. nih.gov

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While a specific retention time would depend on the column and conditions used, the mass spectrum provides a characteristic fragmentation pattern. Upon electron ionization, the molecular ion (M⁺) at m/z = 193 would be observed. Key fragmentation pathways would likely involve:

Formation of the 2-methoxybenzoyl cation: Loss of the isothiocyanate radical (•NCS) to yield a strong peak at m/z = 135. This is often the base peak.

Loss of carbon monoxide: The 2-methoxybenzoyl cation could further lose a molecule of carbon monoxide (CO) to give a fragment at m/z = 107.

Loss of a methyl radical: Fragmentation of the methoxy group could lead to a peak at m/z = 120 (M-CO-CH₃)⁺.

Analysis of related compounds like 4-methoxybenzoyl isothiocyanate shows a dominant peak at m/z 135, supporting the predicted fragmentation pattern. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual chemical compounds in a mixture. For isothiocyanates, which can be volatile or thermally unstable, LC-MS offers a robust alternative to gas chromatography. nih.govresearchgate.net The analysis of acyl- or aryl-isothiocyanates often involves a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer, typically using an electrospray ionization (ESI) source which is suitable for polar and thermally labile molecules. researchgate.netnih.gov

In many cases, derivatization is employed to improve the chromatographic behavior and detection sensitivity of isothiocyanates. nih.govresearchgate.net For instance, the reaction of an isothiocyanate with a thiol-containing molecule, such as N-(tert-butoxycarbonyl)-L-cysteine methyl ester, can yield a more stable and readily ionizable product for simultaneous analysis with its metabolites. nih.gov The subsequent detection by tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity, allowing for precise quantification and structural confirmation. nih.govrestek.com

Table 1: Mass Spectrometry Data for the Derivative of this compound

| Compound | Formula | Exact Mass | Observed m/z | Ion |

|---|

Data sourced from Firdausiah et al. (2020). scispace.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and conformation, which are essential for understanding a molecule's structure and reactivity.

The solid-state structure of this compound has not been reported, but a complete crystallographic study has been performed on its derivative, N,N'-bis(2-methoxybenzamidothiocarbonyl) hydrazine (B178648), synthesized via the reaction of this compound with hydrazine. scispace.comresearchgate.net The analysis revealed that the compound crystallizes in the triclinic system with the space group P-1. scispace.com The asymmetric unit contains one half of the molecule, which possesses a crystallographic center of inversion at the midpoint of the N-N bond. scispace.comresearchgate.net The thiourea (B124793) moiety adopts a trans geometry, and the amide hydrogen is oriented trans to the carbonyl group. scispace.com

Table 2: Crystallographic Data for N,N'-bis(2-methoxybenzamidothiocarbonyl) hydrazine

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₈N₄O₄S₂ · CHCl₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2045(4) |

| b (Å) | 8.5290(4) |

| c (Å) | 9.0490(4) |

| α (°) | 108.973(2) |

| β (°) | 101.559(2) |

| γ (°) | 102.822(2) |

| Volume (ų) | 545.99(5) |

| Z | 1 |

| Calculated Density (Mg/m³) | 1.473 |

Data sourced from Firdausiah et al. (2020). scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the structure.

For the derivative N,N'-bis(2-methoxybenzamidothiocarbonyl) hydrazine, the UV-Vis spectrum was recorded, showing a distinct absorption maximum. This absorption is attributed to the π → π* electronic transitions within the aromatic rings and the conjugated system of the carbonyl thiourea functional groups.

Table 3: UV-Vis Spectroscopic Data for N,N'-bis(2-methoxybenzamidothiocarbonyl) hydrazine

| Parameter | Value |

|---|---|

| λmax | 302.5 nm |

Data sourced from Firdausiah et al. (2020). scispace.com

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample of a pure organic compound. The experimentally determined percentages are compared with the values calculated from the compound's proposed molecular formula to confirm its elemental composition and purity.

The compositional integrity of N,N'-bis(2-methoxybenzamidothiocarbonyl) hydrazine was verified through elemental analysis. The experimental findings for the percentages of C, H, N, and S were in close agreement with the calculated values for the molecular formula C₁₈H₁₈N₄O₄S₂, confirming the identity of the synthesized compound.

Table 4: Elemental Analysis Data for N,N'-bis(2-methoxybenzamidothiocarbonyl) hydrazine

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 51.66 | 52.23 |

| Hydrogen (H) | 4.34 | 4.81 |

| Nitrogen (N) | 15.29 | 15.93 |

Data sourced from Firdausiah et al. (2020). scispace.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the molecular world that is often inaccessible through experimental means alone. For 2-Methoxybenzoyl isothiocyanate, these calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing its electronic structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies have been employed to understand the reactivity and stability of molecules. scispace.commdpi.com The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. scispace.commdpi.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and easier electronic transitions. mdpi.com

For acyl isothiocyanates, the presence of an electron-withdrawing acyl group makes them more reactive than their alkyl counterparts. researchgate.net The reactivity of these compounds is centered around three active sites: the nucleophilic nitrogen atom and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups. researchgate.netarkat-usa.org This distribution of electron density allows them to participate in a variety of addition and cyclization reactions. researchgate.netarkat-usa.org

DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-311++G(d,p), are used to determine various molecular properties. researchgate.netscirp.org These include optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energies. researchgate.netscirp.org For instance, in a study on pyrimethamine, which shares some structural similarities with the phenyl and amino groups, DFT calculations were used to analyze its molecular structure and vibrational spectra. scirp.org

The table below presents a hypothetical set of DFT-calculated electronic properties for this compound, illustrating the type of data generated in such studies.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule. |

| Electron Affinity | 1.5 eV | Energy released when an electron is added. |

| Ionization Potential | 6.8 eV | Energy required to remove an electron. |

Conformational Analysis and Potential Energy Surfaces

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them. The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry.

Theoretical calculations using methods like MP2, B3LYP, and B971 with basis sets such as cc-pVDZ can be applied to determine the energy differences between various conformers. nih.gov The analysis of the PES can reveal the presence of different rotamers. nih.gov For example, studies on related molecules like 2-methoxythiophene (B42098) have used DFT and Hartree-Fock methods to calculate the PES by varying specific torsion angles, which helps in understanding the molecule's conformational preferences. researchgate.net

In the case of this compound, the key rotatable bonds would be around the methoxy (B1213986) group and the isothiocyanate group. The interplay of steric and electronic effects, such as hyperconjugative interactions, dictates the preferred conformations. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate the factors governing these preferences. nih.govresearchgate.net

Molecular Docking Simulations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.comnih.gov This method is extensively used in drug discovery to screen potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. mdpi.comnih.gov

For compounds like this compound, molecular docking simulations can identify potential biological targets and elucidate the molecular basis of their activity. For instance, isothiocyanates are known for their chemopreventive properties, which can be linked to their interaction with enzymes like human oxidoreductase. nih.gov Docking studies can reveal how these molecules fit into the active site of such enzymes and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

In a study on isothiocyanate derivatives as cyclooxygenase (COX) inhibitors, molecular docking was used to predict their binding to COX-1 and COX-2 enzymes. nih.gov The results helped identify derivatives with high selectivity for COX-2, which is a desirable trait for anti-inflammatory drugs. nih.gov Molecular dynamics (MD) simulations can further refine these findings by providing insights into the dynamic stability of the ligand-protein complex over time. nih.gov

The following table illustrates hypothetical docking results for this compound against a target protein.

| Parameter | Value | Description |

| Binding Affinity | -8.5 kcal/mol | The predicted free energy of binding. |

| Interacting Residues | Tyr385, Ser530 | Key amino acids in the binding site. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed with the target. |

| Hydrophobic Interactions | 5 | Number of hydrophobic contacts. |

In Silico Prediction of Molecular Properties for Research and Development

In silico methods are invaluable in the early stages of research and development for predicting a wide range of molecular properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics. mdpi.comnih.gov These predictions help in prioritizing compounds with favorable drug-like properties for further experimental investigation.

Software like QikProp can be used to evaluate the physicochemical properties of derivatives of this compound. nih.gov These properties include molecular weight, logP (lipophilicity), polarizability, and others that influence a compound's pharmacokinetic profile. scispace.commdpi.com Such computational approaches can significantly reduce the time and cost associated with drug development by weeding out candidates with poor ADMET profiles early on. mdpi.com

Furthermore, in silico tools can predict potential biological targets for a given compound through reverse screening or target fishing methods. scispace.com By comparing the structure of this compound to libraries of known active compounds, potential protein targets can be identified, guiding further experimental validation. scispace.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, transition states and intermediates can be identified, providing a step-by-step understanding of how reactants are converted to products. researchgate.net

For reactions involving acyl isothiocyanates, computational studies can shed light on their diverse reactivity. arkat-usa.org For example, the reaction of benzoyl isothiocyanate with various nucleophiles has been studied to understand the formation of different heterocyclic compounds. arkat-usa.org DFT calculations can be used to model the reaction pathways, determine activation energies, and explain the regioselectivity and stereoselectivity of these reactions. ikprress.org

A study on the formation of benzoyl isothiocyanate from benzoyl chloride and ammonium (B1175870) thiocyanate (B1210189) utilized DFT at the M062x/6-311G++(2d,2p) level of theory to investigate the reaction kinetics and mechanism. ikprress.org Such studies can also explore the effect of substituents and solvents on the reaction rate, providing valuable insights for optimizing reaction conditions. ikprress.org

Biological Activity Investigations: in Vitro Mechanistic Insights

Antimicrobial Activity Studies

The antimicrobial potential of isothiocyanates (ITCs), a class of compounds to which 2-methoxybenzoyl isothiocyanate belongs, has been a subject of scientific inquiry. Research has delved into their effectiveness against a range of pathogenic bacteria and fungi, as well as their ability to interfere with microbial biofilm formation.

While specific data on the antibacterial efficacy of this compound is not extensively detailed in the provided search results, the broader class of aromatic isothiocyanates has demonstrated notable antibacterial properties. For instance, studies on related compounds like benzyl (B1604629) isothiocyanate (BITC) and 2-phenylethylisothiocyanate (PEITC) have shown activity against both Gram-positive and Gram-negative bacteria. Aromatic ITCs are thought to be effective due to their ability to cross bacterial membrane structures. Some isothiocyanates have shown good antimicrobial activity against Gram-negative bacteria and moderate activity against Gram-positive bacteria. nih.gov The inhibitory effects of ITCs have been observed against various pathogenic bacteria, including those known for causing human infections. nih.gov

To provide a clearer picture of the antibacterial activity of related isothiocyanates, the following table summarizes the minimum inhibitory concentrations (MICs) for select compounds against different bacterial strains.

| Isothiocyanate | Bacterium | Minimum Inhibitory Concentration (MIC) |

| Benzyl isothiocyanate (BITC) | Campylobacter jejuni (most sensitive) | 1.25 µg/mL nih.gov |

| Benzyl isothiocyanate (BITC) | Campylobacter jejuni (resistant strains) | 5 µg/mL nih.gov |

| Allyl isothiocyanate (AITC) | Campylobacter jejuni (resistant strains) | 200 µg/mL nih.gov |

This table is based on data for related isothiocyanates and is for illustrative purposes. Specific MIC values for this compound are not available in the provided search results.

Isothiocyanates have also been investigated for their antifungal properties. Extracts from plants containing ITCs have demonstrated inhibitory activity against the growth of fungi such as Saccharomyces cerevisiae. nih.gov The development of new antifungal agents is crucial due to the limited number of available therapies and the rise of drug-resistant fungal infections. nih.gov Research into compounds like allyl isothiocyanate (AITC) has shown that they can inhibit the growth and virulence factors of fungi like Candida albicans. nih.gov AITC was found to completely inhibit the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, at a concentration of 0.125 mg/ml. nih.gov

The following table illustrates the antifungal activity of a related isothiocyanate.

| Isothiocyanate | Fungus | Effect | Concentration |

| Allyl isothiocyanate (AITC) | Candida albicans | Complete inhibition of ergosterol biosynthesis | 0.125 mg/ml nih.gov |

| Allyl isothiocyanate (AITC) | Candida albicans | Complete inhibition of germ tube formation | 0.125 mg/ml nih.gov |

This table is based on data for a related isothiocyanate and is for illustrative purposes. Specific antifungal efficacy data for this compound is not available in the provided search results.

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to antibiotics. nih.govmdpi.com Several isothiocyanates have been shown to possess anti-biofilm capabilities. For example, allyl isothiocyanate (AITC) and 2-phenylethylisothiocyanate (PEITC) have demonstrated the ability to prevent biofilm formation by pathogenic bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Listeria monocytogenes. researchgate.netresearchgate.net These compounds can inhibit bacterial motility, a key step in the initial stages of biofilm formation. researchgate.netresearchgate.net For instance, PEITC completely inhibited the colony spreading of S. aureus. researchgate.net Furthermore, AITC and PEITC have been shown to reduce the mass and metabolic activity of established biofilms. researchgate.net

The table below summarizes the anti-biofilm activity of related isothiocyanates.

| Isothiocyanate | Bacterium | Effect on Biofilm |

| Allyl isothiocyanate (AITC) | Escherichia coli | Total prevention of biofilm formation researchgate.net |

| Allyl isothiocyanate (AITC) | Pseudomonas aeruginosa | 90% prevention of biofilm formation researchgate.net |

| 2-Phenylethylisothiocyanate (PEITC) | Staphylococcus aureus | 75% prevention of biofilm formation researchgate.net |

| Benzyl isothiocyanate (BITC) | Oral streptococci | Upregulation of biofilm-associated genes (fbp and nox) nih.gov |

This table is based on data for related isothiocyanates and is for illustrative purposes. Specific anti-biofilm data for this compound is not available in the provided search results.

The antimicrobial action of isothiocyanates is believed to involve multiple molecular mechanisms. One proposed mechanism is the disruption of the bacterial cell membrane's integrity. nih.gov Aromatic ITCs, in particular, are thought to be effective due to their ability to cross these membranes. nih.gov Another key mechanism is the induction of oxidative stress through the production of reactive oxygen species (ROS) within the microbial cells. nih.govnih.gov This increase in intracellular ROS can lead to cellular damage and ultimately, cell death. nih.gov In fungi, ITCs like allyl isothiocyanate have been shown to inhibit ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. nih.gov Furthermore, some ITCs can arrest the cell cycle, for example, at the G2/M phase in C. albicans, which can trigger apoptosis. nih.gov

Antioxidant and Radical Scavenging Potential

In addition to their antimicrobial properties, some isothiocyanates have been investigated for their antioxidant and radical scavenging activities. This is often attributed to their ability to modulate cellular redox status. nih.gov

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of various compounds. nih.govencyclopedia.pubabcam.com In this assay, the stable free radical DPPH, which has a deep violet color, is reduced by an antioxidant to the pale yellow-colored 2,2-diphenyl-1-picrylhydrazine. abcam.comnih.gov The extent of this color change, measured by a decrease in absorbance, is proportional to the radical scavenging activity of the tested substance. abcam.com While many isothiocyanates are recognized for their indirect antioxidant action through the induction of cytoprotective enzymes, their direct radical trapping activity has also been a subject of study. nih.gov For some isothiocyanates, their antioxidant behavior, particularly at elevated temperatures, is thought to be due to their thermal decomposition into radical-trapping species. nih.gov

Anti-Inflammatory Effects and Associated Molecular Pathways

Cyclooxygenase (COX) Inhibition

No studies detailing the inhibitory effects of this compound on cyclooxygenase (COX-1 or COX-2) enzymes were found.

Modulation of Intracellular Signaling Cascades

There is no available information regarding the modulation of intracellular signaling cascades, such as the NF-κB or MAPK pathways, by this compound.

Antiproiferative Activities in Cancer Cell Lines (In Vitro)

Effects on Cell Cycle Progression

Research on the effects of this compound on cell cycle progression in cancer cell lines is not present in the available literature.

Induction of Apoptosis

No data was found concerning the ability of this compound to induce apoptosis in cancer cells or the associated molecular mechanisms, such as caspase activation.

Inhibition of Cell Proliferation and Migration

Specific studies on the inhibition of cancer cell proliferation or migration by this compound are not available.

Enzyme Inhibitory Potential

α-Glucosidase Inhibition

HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme for the replication of the human immunodeficiency virus (HIV), as it cleaves viral polyproteins into functional proteins necessary for producing mature, infectious virions. nih.govpatsnap.comnih.gov Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). nih.govnih.gov HIV-1 protease inhibitors are a class of drugs that bind to the active site of the enzyme, blocking its function and disrupting the viral life cycle. patsnap.comnih.gov

While the provided search results detail the mechanism of action of various approved HIV-1 protease inhibitors like ritonavir, darunavir, and nelfinavir, there is no specific mention of this compound as an inhibitor of this enzyme. nih.govbiocompare.comclevelandclinic.orggoogle.com The development of HIV-1 protease inhibitors has largely focused on non-peptidyl compounds and molecules that can inhibit the dimerization of the protease, which is essential for its activity. nih.govnih.gov

Other Relevant Enzyme Systems

Isothiocyanates have been shown to interact with a variety of other enzyme systems. One notable example is their effect on topoisomerases. A synthetic analog of phenethyl isothiocyanate, 2,2-diphenylethyl isothiocyanate (DPEITC), has been shown to act synergistically with topoisomerase inhibitors like doxorubicin (B1662922) and camptothecin (B557342) to inhibit the proliferation and induce apoptosis in breast cancer cells. nih.gov

Furthermore, some isothiocyanates have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in the neurotransmission of acetylcholine. frontiersin.org A study investigating various isothiocyanates found that phenyl isothiocyanate and its derivatives were promising AChE inhibitors, with 2-methoxyphenyl isothiocyanate showing the most potent activity with an IC50 value of 0.57 mM. frontiersin.org This suggests a potential role for certain isothiocyanates in the management of neurodegenerative diseases like Alzheimer's. frontiersin.org

Modulation of Biotransformation Enzymes

Isothiocyanates are well-documented modulators of biotransformation enzymes, which are categorized into Phase I and Phase II enzymes. nih.govbohrium.com This modulation is considered a major mechanism of their chemopreventive effects. nih.gov

Phase I enzymes, primarily the cytochrome P450 (CYP) family, are involved in the metabolic activation of various compounds, including potential carcinogens. nih.govoregonstate.edu Isothiocyanates have been shown to inhibit Phase I enzymes, which can prevent the activation of procarcinogens into their active, DNA-damaging forms. nih.govoregonstate.edu Studies using primary rat hepatocytes have demonstrated that both aliphatic and aromatic isothiocyanates can downregulate the expression of certain CYP enzymes, such as CYP3A2. oregonstate.edu

Phase II detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), play a crucial role in detoxifying and eliminating harmful substances from the body. nih.govoregonstate.edu Many isothiocyanates are potent inducers of these enzymes. nih.govoregonstate.eduacs.org The induction of Phase II enzymes by isothiocyanates is primarily mediated through the activation of the transcription factor Nrf2. nih.govbohrium.com Isothiocyanates interact with Keap1, a protein that represses Nrf2, leading to the release and translocation of Nrf2 to the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of genes encoding for Phase II enzymes, leading to their increased expression. nih.govoregonstate.edu

The ability of different isothiocyanates to induce Phase II enzymes can vary. bohrium.comacs.org However, many, including both aliphatic and aromatic types, have been shown to be effective inducers of these protective enzymes. bohrium.comacs.org This induction enhances the body's ability to neutralize and excrete carcinogens and other toxins. foodandnutritionjournal.orgresearchgate.net

Hydrogen Sulfide (B99878) (H₂S) Release Dynamics of Derivatives

Recent research has identified the isothiocyanate functional group as a source of hydrogen sulfide (H₂S), a gasotransmitter with numerous physiological roles. researchgate.netthieme-connect.comnih.gov The release of H₂S from isothiocyanates is believed to contribute significantly to their diverse biological effects. researchgate.netnih.govnih.gov This process is thought to be triggered by the nucleophilic attack of thiols, such as L-cysteine, on the isothiocyanate group, leading to the formation of an unstable intermediate that decomposes to release H₂S. researchgate.net

Synthetic aryl isothiocyanates have been shown to act as H₂S donors, exhibiting effects such as vasodilation. thieme-connect.comunipi.it Natural isothiocyanates found in plants of the Brassicaceae family also possess this H₂S-releasing capacity. researchgate.netnih.govunipi.it The rate of H₂S release can be influenced by the specific structure of the isothiocyanate derivative. researchgate.netthieme-connect.com This slow release of H₂S from isothiocyanates is considered a desirable pharmacological feature. thieme-connect.com

Studies on isothiocyanates extracted from various tissues of Moringa oleifera have demonstrated their capacity to release H₂S, with the seeds showing the highest releasing potential. nih.gov This H₂S-releasing property is now being considered as a key mechanism underlying the health benefits associated with the consumption of cruciferous vegetables and other plants rich in glucosinolates, the precursors to isothiocyanates. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Analyses for Biological Effects

The biological activity of compounds derived from this compound is significantly influenced by their structural characteristics. Structure-activity relationship (SAR) analyses of these derivatives, particularly thiourea (B124793) derivatives, have provided valuable insights into the chemical features that govern their efficacy. These studies systematically evaluate how modifications to the molecular structure affect biological outcomes, such as antimicrobial and antifungal activities.

Research into a series of 1-(2-methoxybenzoyl)-3-(aryl) thioureas has demonstrated that the nature and position of substituents on the aryl ring play a crucial role in determining the compound's biological profile. tandfonline.com These derivatives are synthesized by reacting this compound with various substituted anilines. tandfonline.com

The antifungal activity of these compounds was generally found to be more pronounced than their antibacterial activity. tandfonline.com Specifically, derivatives with certain substituents on the phenyl ring of the thiourea moiety exhibited potent effects against various fungal species, including Candida albicans, Candida parapsilosis, and Candida glabrata. tandfonline.com For instance, compounds bearing a 2-chlorophenyl, 4-chlorophenyl, or 4-bromophenyl group demonstrated significant antifungal activity. tandfonline.com The minimum inhibitory concentration (MIC) values for these compounds against C. albicans were recorded at 15.6 µg/mL. tandfonline.com

In contrast, the antibacterial activity was more moderate. Derivatives with a 2-methoxyphenyl or 4-bromophenyl substituent showed some activity against Acinetobacter baumannii, with MIC values of 62.5 µg/mL. tandfonline.com The position of the substituent on the phenyl ring also appears to be a determining factor. For example, the 2-chloro substituted derivative displayed notable antifungal properties. tandfonline.com

The following table summarizes the minimum inhibitory concentration (MIC) values of various 1-(2-methoxybenzoyl)-3-(aryl) thiourea derivatives against selected fungal and bacterial strains, illustrating the structure-activity relationships.

Table 1: Antimicrobial Activity of 1-(2-methoxybenzoyl)-3-(aryl) Thiourea Derivatives

| Compound | R (Substituent on Phenyl Ring) | C. albicans MIC (µg/mL) | A. baumannii MIC (µg/mL) |

|---|---|---|---|

| 1a | 2-methoxyphenyl | >125 | 62.5 |

| 1b | 2-chlorophenyl | 15.6 | >125 |

| 1c | 3-chlorophenyl | 15.6 | >125 |

| 1d | 4-chlorophenyl | 15.6 | >125 |

| 1e | 4-methylphenyl | >125 | >125 |

| 1f | 4-nitrophenyl | >125 | >125 |

| 1g | 4-bromophenyl | 15.6 | 62.5 |

| 1h | 4-fluorophenyl | >125 | >125 |

Data sourced from Taylor & Francis Online tandfonline.com

In broader studies of benzoyl isothiocyanate derivatives, the electronic properties of the substituents have been shown to be important. For example, in a study of derivatives targeting HIV-1 protease, the presence of a nitro group at the meta or para position of the benzoyl ring increased the inhibitory activity. core.ac.uk While this study did not specifically include a 2-methoxy group, it highlights the role of electronic effects in the biological activity of this class of compounds. Another study on tetraazatricyclic derivatives synthesized from benzoyl isothiocyanates noted that a 3-methoxy derivative exhibited cytotoxicity against HeLa cells. core.ac.uk

These findings underscore the importance of the substitution pattern on the aromatic rings of benzoyl isothiocyanate derivatives in modulating their biological activity. The presence of electron-withdrawing groups, such as halogens, appears to be favorable for antifungal activity in the thiourea series. The methoxy (B1213986) group at the 2-position of the benzoyl moiety is a common feature in these analyzed series, and the variations in activity arise from the substitutions on the other parts of the molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methoxybenzoyl isothiocyanate, and what critical parameters influence yield?

- Synthesis typically involves functionalization of 2-methoxybenzoic acid derivatives. A common approach includes converting the carboxylic acid to an acyl chloride, followed by reaction with thiocyanate salts (e.g., KSCN) under controlled conditions . Key parameters include reaction temperature (maintained below 0°C to avoid side reactions), solvent choice (anhydrous dichloromethane or THF), and stoichiometric control of thiocyanate reagents. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- NMR Spectroscopy : H and C NMR confirm the presence of methoxy ( ppm) and isothiocyanate ( ppm for C) groups.

- FT-IR : Peaks at ~2050–2100 cm (N=C=S stretching) and ~1250 cm (C-O-C of methoxy) validate functional groups .

- HPLC-MS : Quantifies purity (>95% recommended for biological studies) and detects hydrolyzed byproducts (e.g., thioureas) .

Q. What are the stability considerations for storing this compound in laboratory settings?

- The compound is moisture-sensitive due to the reactive isothiocyanate group. Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Solubility in aprotic solvents (e.g., DMSO) should be confirmed prior to biological assays to avoid hydrolysis .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways of this compound be studied to optimize conjugation with biomolecules?

- Experimental Design :

- Use time-resolved techniques like stopped-flow spectroscopy to monitor thiourea formation rates with primary amines (e.g., lysine residues).

- Gibbs free energy calculations (via Arrhenius plots) identify activation barriers for conjugation .

- Optimization : Employ a central composite design (CCD) to balance pH (6.5–8.5), molar ratios (1:1 to 1:3), and temperature (4–25°C). Response surface methodology (RSM) maximizes conjugation efficiency .

Q. What analytical challenges arise in detecting trace degradation products of this compound, and how can they be resolved?

- Challenges : Hydrolysis products (e.g., 2-methoxybenzamide) interfere with bioactivity assessments.

- Solutions :

- GC-MS with Derivatization : Use silylation agents (e.g., BSTFA) to stabilize polar degradation products for detection .

- HPLC-DAD/ELSD : Pairing diode-array and evaporative light scattering detectors improves sensitivity for non-UV-active byproducts .

Q. How does the methoxy group in this compound influence its reactivity compared to non-substituted benzoyl isothiocyanates?

- The electron-donating methoxy group decreases electrophilicity at the isothiocyanate carbon, slowing nucleophilic attack by amines. This can be quantified via Hammett substituent constants () to predict reaction rates . Comparative studies with 4-methoxy or nitro-substituted analogs reveal steric and electronic trade-offs in conjugation efficiency .

Q. What in vitro models are appropriate for studying the bioactivity of this compound, and how should experimental controls be designed?

- Models :

- Cancer cell lines (e.g., HeLa, MCF-7) for apoptosis assays (Annexin V/PI staining).

- Enzyme inhibition studies (e.g., HDAC or kinase activity) using fluorogenic substrates .

- Controls :

- Include a thiourea derivative (e.g., post-conjugation product) to distinguish between intrinsic isothiocyanate activity and off-target effects.

- Use stable isotope-labeled analogs (e.g., C-methoxy) for tracking cellular uptake via LC-MS .

Methodological Considerations

Q. How can researchers mitigate discrepancies in reported bioactivity data for this compound?

- Standardization Steps :

- Validate compound purity across batches using orthogonal methods (e.g., NMR + HPLC).

- Control solvent composition (e.g., DMSO concentration ≤0.1% in cell cultures) to avoid solvent toxicity .

- Report exact experimental conditions (e.g., pH, serum content) in publications to enable cross-study comparisons .

Q. What computational tools are available to predict the interactions of this compound with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., HDACs). The methoxy group’s orientation in the binding pocket can be visualized to guide mutagenesis studies .

- QSAR Models : Correlate substituent effects (e.g., Hammett parameters) with bioactivity data to design analogs with improved potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.